Cholesteryl elaidate
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Overview
Description
It is formed from the reaction between cholesterol and elaidic acid, producing a white crystalline solid with a mildly sweet taste . This compound has several applications in the pharmaceutical industry, particularly as a bioactive compound with potential research potential for improving a range of medical conditions, such as high cholesterol and inflammation-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl elaidate is synthesized through the acylation of cholesterol using fatty acid anhydride and 4-pyrrolidinopyridine . The reaction involves the following steps:
- Cholesterol is reacted with elaidic acid in the presence of a catalyst, typically 4-pyrrolidinopyridine.
- The reaction is carried out in a solvent such as methylene chloride or benzene at ambient temperatures.
- The product is then purified to obtain this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl elaidate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form cholesteryl alcohol and elaidic acid.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Oxidized cholesteryl esters.
Reduction: Cholesteryl alcohol and elaidic acid.
Substitution: Substituted cholesteryl derivatives.
Scientific Research Applications
Cholesteryl elaidate has several applications in scientific research, including:
Mechanism of Action
Cholesteryl elaidate exerts its effects through its interaction with cellular membranes and lipoproteins. It is involved in the esterification of cholesterol, which is a mechanism the body uses to store and transfer cholesterol while avoiding cellular toxicity . The compound is also involved in the regulation of plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . This process is mediated by cholesteryl ester transfer proteins, which play a key role in reverse cholesterol transport .
Comparison with Similar Compounds
Cholesteryl oleate: Similar to cholesteryl elaidate but derived from oleic acid instead of elaidic acid.
Cholesteryl linoleate: Derived from linoleic acid and has different biological activities.
Cholesteryl palmitate: Derived from palmitic acid and used in different industrial applications.
Uniqueness: this compound is unique due to its formation from elaidic acid, which is a trans fatty acid. This gives it distinct physical and chemical properties compared to other cholesteryl esters. Its potential therapeutic applications in treating high cholesterol and inflammation-related diseases also set it apart from other similar compounds .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJECHNNFRHZQKU-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H78O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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